4-(tert-Butylaminosulphonyl)benzeneboronic acid
Overview
Description
The compound 4-(tert-Butylaminosulphonyl)benzeneboronic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of similar benzeneboronic acid derivatives. For instance, the synthesis of chiral 4-(tert-butylsulfinylamino)-2-oxophosphonates and their conversion into pyrrolidine derivatives is described, which involves the use of tert-butyl groups in the synthesis of complex organic molecules . Additionally, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists, also employs tert-butyl groups and showcases the importance of such groups in medicinal chemistry .
Synthesis Analysis
The papers provided do not directly address the synthesis of 4-(tert-Butylaminosulphonyl)benzeneboronic acid, but they do offer insights into related synthetic methods. For example, the synthesis of chiral 4-(tert-butylsulfinylamino)-2-oxophosphonates involves the addition of dianions to chiral N-(tert-butylsulfinyl)ketimines or aldimines under mild conditions, which could be analogous to potential synthetic routes for benzeneboronic acids with tert-butyl groups . The enantioselective synthesis of a cyclohexylcarbamate derivative also involves tert-butyl groups and highlights the use of iodolactamization as a key step, which could be relevant for constructing the benzeneboronic acid framework .
Molecular Structure Analysis
While the molecular structure of 4-(tert-Butylaminosulphonyl)benzeneboronic acid is not discussed, the papers do provide information on the molecular structure analysis of related compounds. For instance, the study of 3,5-di-tert-butyl-4-hydroxy benzoic acid includes a combined experimental and theoretical approach to determine the molecular structure and vibrational spectra, which could be useful for understanding the structural aspects of benzeneboronic acids with tert-butyl substituents .
Chemical Reactions Analysis
The papers do not provide specific reactions for 4-(tert-Butylaminosulphonyl)benzeneboronic acid, but they do describe reactions involving tert-butyl groups. For example, the selective synthesis of 1-methyl-5-nitro-1,2,3-triazole from 1-tert-butyl-4-nitro-1,2,3-triazole demonstrates the reactivity of tert-butyl groups in chemical transformations, which could be extrapolated to reactions involving benzeneboronic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(tert-Butylaminosulphonyl)benzeneboronic acid are not directly reported in the papers. However, the analysis of 3,5-di-tert-butyl-4-hydroxy benzoic acid provides insights into the properties of tert-butyl-substituted benzoic acids, including IR spectra, NMR data, and theoretical calculations of molecular properties such as HOMO-LUMO gaps and electrostatic potential surfaces, which could be relevant for understanding the properties of benzeneboronic acids with similar substituents .
Scientific Research Applications
Synthesis and Properties of Polyamides
4-tert-butylcatechol derivatives, closely related to 4-(tert-Butylaminosulphonyl)benzeneboronic acid, have been utilized in the synthesis of polyamides. These polyamides exhibit noncrystalline properties, high solubility in polar solvents, and form transparent, flexible, and tough films. They have useful levels of thermal stability, with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C in nitrogen or air (Hsiao, Yang, & Chen, 2000).
Transformation of Phenolic Compounds
4-tert-butylphenol, similar in structure to 4-(tert-Butylaminosulphonyl)benzeneboronic acid, has been studied for its transformation in the ferrate (VI) oxidation process. This transformation leads to hydroxylation products, benzene-ring cleavage products, dimers, and higher polymerization products via oxygen atom transfer and radical coupling reaction, demonstrating potential applications in treating phenol-contaminated waters (Zheng et al., 2020).
Nucleophilic Substitutions and Radical Reactions
tert-Butyl phenylazocarboxylates, which share structural similarities with 4-(tert-Butylaminosulphonyl)benzeneboronic acid, are useful in synthetic organic chemistry for nucleophilic substitutions and radical reactions. These compounds allow modifications to the benzene ring through various reactions, contributing to the field of synthetic organic chemistry (Jasch, Höfling, & Heinrich, 2012).
Molecular Structure and Spectroscopic Analysis
Studies on 3,5-di-tert-butyl-4-hydroxy benzoic acid, structurally related to 4-(tert-Butylaminosulphonyl)benzeneboronic acid, focus on its molecular structure and vibrational spectra. These studies utilize quantum chemical calculations and spectroscopic methods like Fourier transform infrared spectroscopy (FT-IR), offering insights into the properties of similar compounds (Mathammal et al., 2016).
Genotoxicity Assessment
Research on methyl-tert-butyl ether (MTBE) and related compounds, including benzene derivatives, evaluates their genotoxic effects. This is relevant in assessing the potential genotoxicity of compounds structurally similar to 4-(tert-Butylaminosulphonyl)benzeneboronic acid (Chen et al., 2008).
Safety And Hazards
Future Directions
Boronic acid derivatives, such as 4-(tert-Butylaminosulphonyl)benzeneboronic acid, have been extensively studied for their potential applications in various fields of research and industry. They are particularly notable for their use in Suzuki–Miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming processes .
properties
IUPAC Name |
[4-(tert-butylsulfamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4S/c1-10(2,3)12-17(15,16)9-6-4-8(5-7-9)11(13)14/h4-7,12-14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTSLOMTYZIGGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622484 | |
Record name | [4-(tert-Butylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butylaminosulphonyl)benzeneboronic acid | |
CAS RN |
208516-15-8 | |
Record name | [4-(tert-Butylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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